

A Comprehensive Thermodynamic Assessment of the Tin-Zinc Binary System

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Compound of Interest

Compound Name: Tin-ZINC

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The **tin-zinc** (Sn-Zn) binary alloy system is of significant interest in various industrial applications, particularly as a lead-free solder. A thorough understanding of its thermodynamic properties is crucial for predicting phase stability, designing new alloys, and optimizing manufacturing processes. This technical guide provides a comprehensive thermodynamic assessment of the Sn-Zn system, summarizing key quantitative data, detailing experimental protocols for its determination, and illustrating the workflow for thermodynamic modeling.

Phase Diagram and Thermodynamic Properties

The Sn-Zn system is a simple eutectic type with limited terminal solid solubility. The two components are largely immiscible in the solid state. The main features of the phase diagram are the liquidus, solidus, and solvus lines, which define the boundaries of the single-phase and two-phase regions.

Invariant Reactions and Solubility

The key invariant reaction in the Sn-Zn system is the eutectic reaction, where the liquid phase transforms into a mixture of two solid phases, the tin-rich solid solution (β -Sn) and the zinc-rich solid solution (η -Zn).

Parameter	Value	Reference
Eutectic Temperature	198.5 °C	
Eutectic Composition	8.8 - 9.1 wt.% Zn	
Maximum Solubility of Zn in Sn	~0.6 at.%	
Maximum Solubility of Sn in Zn	< 0.1 at.%	

Table 1: Invariant Reaction and Solid Solubility Data for the Sn-Zn System

Thermodynamic Properties of the Liquid Phase

The thermodynamic properties of the liquid Sn-Zn alloy, such as the enthalpy of mixing and the activities of the components, provide insights into the nature of the interactions between tin and zinc atoms in the molten state.

The enthalpy of mixing (ΔH_{mix}) for the liquid Sn-Zn system is positive across the entire composition range, indicating a tendency towards phase separation or clustering of like atoms in the liquid.

Mole Fraction of Zn (X_{Zn})	Enthalpy of Mixing (J/mol) at 750 K
0.1	+1000
0.2	+1800
0.3	+2400
0.4	+2800
0.5	+3000
0.6	+2900
0.7	+2500
0.8	+1900
0.9	+1000

Table 2: Enthalpy of Mixing of Liquid Sn-Zn Alloys at 750 K (Note: These are representative values from various sources and may vary slightly between different experimental studies).

The activities of zinc and tin in the liquid alloys at 750 K show positive deviations from Raoult's law, which is consistent with the positive enthalpy of mixing.^{[1][2]} This indicates that the partial vapor pressures of both components are higher than what would be expected for an ideal solution.

Mole Fraction of Zn (X_{Zn})	Activity of Zn (a_{Zn}) at 750 K	Activity of Sn (a_{Sn}) at 750 K
0.1	0.25	0.92
0.2	0.45	0.83
0.3	0.60	0.74
0.4	0.72	0.65
0.5	0.81	0.55
0.6	0.88	0.45
0.7	0.93	0.34
0.8	0.97	0.23
0.9	0.99	0.12

Table 3: Activities of Zinc and Tin in Liquid Sn-Zn Alloys at 750 K (Note: These are representative values).^[2]

Experimental Protocols

The thermodynamic data for the Sn-Zn system has been determined using a variety of experimental techniques. The following sections provide detailed methodologies for the key experiments.

Differential Scanning Calorimetry (DSC)

Objective: To determine the temperatures of phase transitions, such as the eutectic temperature and liquidus temperatures.

Methodology:

- **Sample Preparation:** High-purity tin and zinc are weighed to achieve the desired alloy composition. The metals are placed in a crucible (e.g., alumina or graphite) and melted in a furnace under an inert atmosphere (e.g., argon) to prevent oxidation. The molten alloy is held at a temperature above the liquidus for a period to ensure homogenization and then cooled. A small, representative sample (typically 5-20 mg) is then sectioned for DSC analysis.
- **DSC Analysis:** The sample is placed in a DSC pan (e.g., aluminum or graphite), and an empty pan is used as a reference. The sample is heated and cooled at a controlled rate (e.g., 5-10 °C/min) in an inert atmosphere. The heat flow to or from the sample is monitored as a function of temperature.
- **Data Interpretation:** Endothermic peaks on heating and exothermic peaks on cooling correspond to phase transitions. The onset temperature of the peak is typically taken as the transition temperature. For the Sn-Zn system, a sharp peak on heating corresponds to the eutectic melting, and a broader peak corresponds to the liquidus transition.

X-ray Diffraction (XRD)

Objective: To identify the crystal structures of the phases present at different temperatures and to determine the lattice parameters, which can be used to assess solid solubility.

Methodology:

- **Sample Preparation:** Sn-Zn alloys of various compositions are prepared as described for DSC. The alloys are annealed at specific temperatures for a prolonged period to achieve equilibrium and then quenched to room temperature to preserve the high-temperature microstructure. The samples are then ground into a fine powder or prepared as a flat, polished surface for analysis.
- **XRD Analysis:** The prepared sample is mounted in an X-ray diffractometer. A monochromatic X-ray beam is directed at the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
- **Data Interpretation:** The resulting diffraction pattern is a series of peaks, where the peak positions are related to the crystal lattice parameters and the peak intensities are related to

the amount and arrangement of atoms in the crystal structure. By comparing the experimental diffraction pattern to standard diffraction databases, the phases present in the sample can be identified. The precise measurement of peak positions allows for the calculation of lattice parameters, and changes in lattice parameters with composition can be used to determine solid solubility limits.

Electromotive Force (EMF) Method

Objective: To determine the thermodynamic activities of the components in the liquid alloy.

Methodology:

- **Cell Assembly:** A galvanic cell is constructed where one electrode is the pure liquid metal (e.g., Zn) and the other electrode is the liquid Sn-Zn alloy of a known composition. The two electrodes are separated by a molten salt electrolyte containing ions of the active metal (e.g., ZnCl_2 in a KCl-LiCl eutectic mixture). The cell can be represented as: $\text{Zn(l)} \mid \text{ZnCl}_2\text{-KCl-LiCl (eutectic)} \mid \text{Sn-Zn(l)}$
- **EMF Measurement:** The entire cell is placed in a furnace and maintained at a constant, known temperature. The potential difference (EMF) between the two electrodes is measured using a high-impedance voltmeter.
- **Data Interpretation:** The activity of the active component (Zn in this case) in the alloy is related to the measured EMF (E) by the Nernst equation: $a_{\text{Zn}} = \exp(-nFE / RT)$ where 'n' is the number of electrons transferred in the cell reaction ($n=2$ for Zn), 'F' is the Faraday constant, 'R' is the gas constant, and 'T' is the absolute temperature. By measuring the EMF for alloys of different compositions, the activity of Zn across the entire composition range can be determined. The activity of Sn can then be calculated using the Gibbs-Duhem equation.

Calorimetry

Objective: To measure the enthalpy of mixing of the liquid alloys.

Methodology:

- **Calorimeter Setup:** A high-temperature calorimeter (e.g., a Calvet-type calorimeter) is used. The calorimeter is maintained at a constant, high temperature.

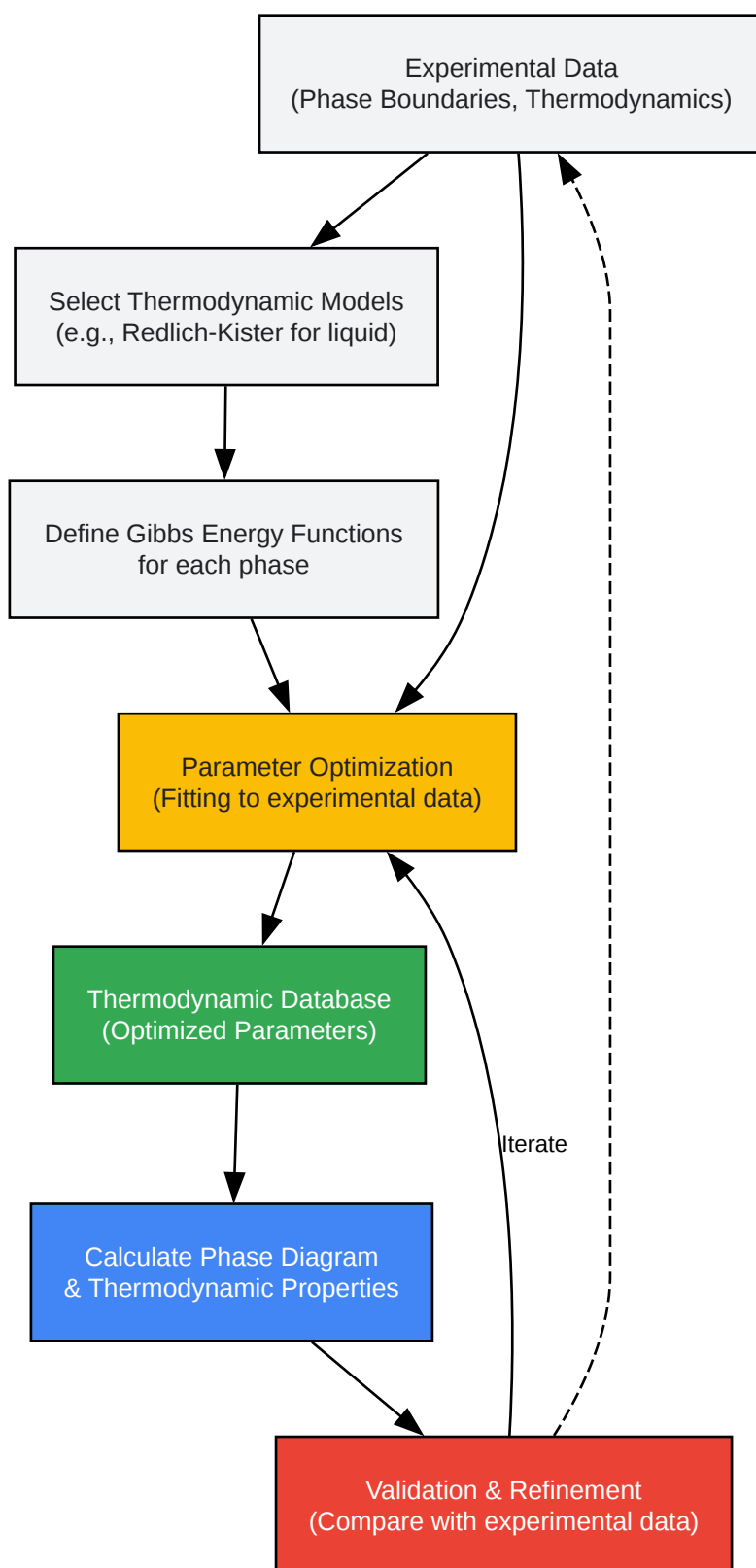
- **Measurement:** A known amount of one pure component (e.g., solid Zn) at a known temperature (often room temperature) is dropped into a crucible containing a known amount of the other pure molten component (e.g., liquid Sn) inside the calorimeter. The heat effect associated with the dissolution and mixing of the added component is measured.
- **Data Interpretation:** The measured heat effect, after correcting for the heat required to bring the added component to the calorimeter temperature, gives the partial enthalpy of mixing. By making successive additions of one component to the other, the integral enthalpy of mixing across a range of compositions can be determined.

Thermodynamic Modeling and Visualization

The experimental data obtained from the techniques described above are used to develop a thermodynamic model of the Sn-Zn system. The CALPHAD (CALculation of PHase Diagrams) method is a powerful tool for this purpose.[\[3\]](#)[\[4\]](#)[\[5\]](#)

The CALPHAD Approach

The CALPHAD approach involves modeling the Gibbs free energy of each phase in the system as a function of temperature, pressure, and composition. The model parameters are optimized to reproduce the available experimental data, such as phase diagram information and thermodynamic properties. Once a self-consistent thermodynamic description is obtained, the phase diagram and various thermodynamic properties can be calculated.



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CALPHAD Thermodynamic Assessment Workflow

This workflow diagram illustrates the iterative process of developing a thermodynamic database for an alloy system like Sn-Zn. It begins with the collection of experimental data, followed by the selection of appropriate thermodynamic models. The parameters of these models are then optimized to best fit the experimental data. The resulting thermodynamic database can be used to calculate the phase diagram and other thermodynamic properties, which are then validated against the initial experimental data, leading to further refinement of the model if necessary.

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